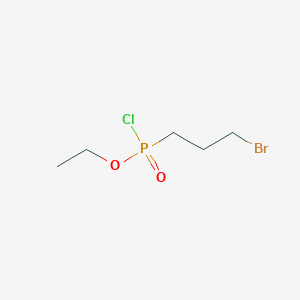

Ethyl (3-bromopropyl)phosphonochloridate

Description

Ethyl (3-bromopropyl)phosphonochloridate is a phosphonochloridate derivative characterized by an ethyl ester group, a 3-bromopropyl chain, and a reactive chloridate moiety. This compound belongs to the broader class of organophosphorus compounds, which are pivotal in organic synthesis, agrochemicals, and pharmaceuticals. Its structure combines halogenated alkyl chains with a phosphonate core, enabling reactivity in nucleophilic substitutions and coupling reactions.

Properties

CAS No. |

54008-30-9 |

|---|---|

Molecular Formula |

C5H11BrClO2P |

Molecular Weight |

249.47 g/mol |

IUPAC Name |

1-bromo-3-[chloro(ethoxy)phosphoryl]propane |

InChI |

InChI=1S/C5H11BrClO2P/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |

InChI Key |

GTRYKKGSDANPIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-bromopropyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 3-bromopropanol in the presence of a base, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the synthesis, ensuring consistent quality and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-bromopropyl)phosphonochloridate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new phosphonates.

Oxidation and Reduction: The phosphonochloridate group can be oxidized to phosphonates or reduced to phosphines under appropriate conditions.

Cyclization: The compound can undergo intramolecular cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.

Major Products Formed

The major products formed from these reactions include various substituted phosphonates, phosphines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (3-bromopropyl)phosphonochloridate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3-bromopropyl)phosphonochloridate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the phosphonochloridate group, which can undergo nucleophilic attack, leading to the formation of stable phosphonate or phosphine derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Ethyl (3-bromopropyl)phosphonochloridate shares structural similarities with other phosphonochloridates and halogenated organophosphorus compounds. Key comparisons include:

a) Chlorosarin (O-Isopropylmethylphosphonochloridate)

- Structure : Features an isopropyl-methyl backbone instead of ethyl-3-bromopropyl.

- Reactivity: Chlorosarin is a potent nerve agent precursor due to its high electrophilicity and ability to inhibit acetylcholinesterase. In contrast, this compound’s bromopropyl group may confer distinct reactivity in alkylation or cross-coupling reactions .

- Applications: Chlorosarin is regulated under chemical weapons conventions, whereas this compound is more likely used in controlled synthetic chemistry (e.g., peptide modifications) .

b) Chlorosoman (O-Pinakolyl Methylphosphonochloridate)

- Structure : Contains a pinakolyl (2,3-dimethyl-2-butyl) group, enhancing steric hindrance compared to the linear bromopropyl chain in the target compound.

- Stability: The bulky pinakolyl group in Chlorosoman increases hydrolytic stability, whereas the bromopropyl chain in this compound may render it more reactive toward nucleophiles like amines or thiols .

c) N-(3-Bromopropyl)phthalimide Derivatives

- Reactivity: The bromine in these compounds facilitates nucleophilic displacement, similar to the bromopropyl group in this compound.

Toxicity and Regulatory Status

- This compound: No direct toxicity data is available in the evidence. However, its structural analogs (e.g., Chlorosarin) are highly regulated due to neurotoxicity.

- Contrast with Antimicrobial Derivatives: Compounds like 7c,d () show moderate antifungal and antibacterial activity, suggesting that halogenated phosphonochloridates could be optimized for bioactive applications with reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.